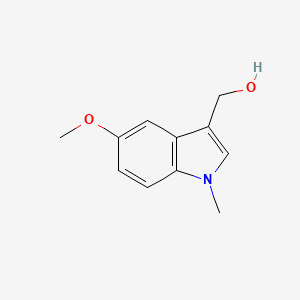

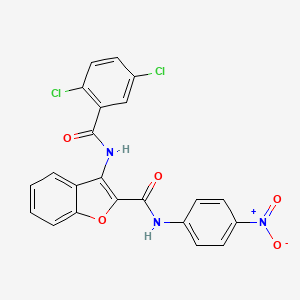

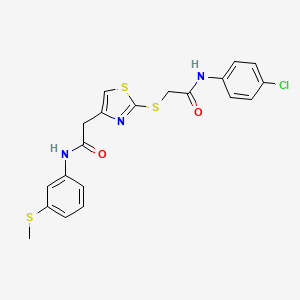

3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide" is a chemical entity that appears to be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential biological activities. For instance, paper discusses the synthesis of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which are evaluated for their antidiabetic and antimicrobial potential. Although the specific compound of interest is not mentioned, the synthesis methods used for these derivatives could potentially be adapted for the synthesis of "3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In paper , the X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like benzamide derivatives are reported. These methods could be applied to the compound "3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide" to gain insights into its molecular interactions, stability, and potential binding sites with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzamide and benzofuran rings. Although the papers provided do not directly address the chemical reactions of the specific compound , they do explore the biological activities of similar compounds, which are inherently related to their chemical reactivity. For example, paper evaluates 3-substituted-benzofuran-2-carboxylic esters for their role as ischemic cell death inhibitors, suggesting that the substitution pattern on the benzofuran ring can significantly impact biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological efficacy. The papers provided do not offer direct information on the physical and chemical properties of "3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide," but they do provide a foundation for understanding how similar compounds behave in biological systems and how their properties might be predicted using computational studies, as seen in paper .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Synthesis of Benzofuran Carboxamide Derivatives : A series of new benzofuran carboxamide derivatives were synthesized for developing new bioactive chemical entities. Their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities were evaluated, characterized by various spectroscopic techniques (Lavanya et al., 2017).

Anticancer Activities

- Discovery of Novel Dual Inhibitors : A study reported novel benzofuran carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These compounds exhibited potent antiproliferative activities towards several solid cancer cell lines and significant inhibitory activities against HDAC2 and CDK2. They also inhibited cell migration, arrested the cell cycle, and promoted apoptosis (Cheng et al., 2020).

Antimicrobial Screening

- Synthesis and Antimicrobial Screening : Innovative benzofuran-2-yl derivatives were synthesized and screened for in vitro antibacterial activity against various pathogenic microorganisms. Their structures were corroborated through elemental and spectral studies, and they were compared with Chloramphenicol for bioassay results (Idrees et al., 2019).

Anti-Inflammatory and Analgesic Agents

- Design and Synthesis of Novel Agents : Novel benzofuran derivatives were synthesized and screened as cyclooxygenase (COX) inhibitors with significant analgesic and anti-inflammatory activities. Some derivatives exhibited potent activities, highlighting their therapeutic potential in inflammatory conditions (Abu‐Hashem et al., 2020).

Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis for Biological Significance : A series of benzofuran-2-carboxamides were synthesized using a microwave-assisted approach. These compounds were assayed for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities (Xie et al., 2014).

Alzheimer's Disease Research

- Investigation of Biological Activities Related to Alzheimer's Disease : Hybrid arylisoxazole‐chromenone carboxamides were synthesized and evaluated for cholinesterase inhibitory activity. They were investigated for their potential impact on Alzheimer's disease, including inhibition of BACE1 and neuroprotectivity, as well as metal chelating ability (Saeedi et al., 2020).

Sigma Receptor Ligands

- Synthesis of Selective Ligands for Sigma Receptors : Novel benzofuran-2-carboxamide ligands were synthesized, exhibiting high affinity at the sigma-1 receptor. These compounds were developed as potential selective ligands for sigma receptors, showing promise in related therapeutic areas (Marriott et al., 2012).

Eigenschaften

IUPAC Name |

3-[(2,5-dichlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2N3O5/c23-12-5-10-17(24)16(11-12)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVSTPGDYVNKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)